Peplomycin
Description
Historical Context of Peplomycin Discovery and Research Trajectory
The story of this compound begins with the foundational discovery of bleomycin (B88199). In 1962, the Japanese microbiologist Dr. Hamao Umezawa, at the Institute of Microbial Chemistry in Tokyo, isolated the first bleomycins from the fermentation broths of the bacterium Streptomyces verticillus. researchgate.netoncohemakey.com This initial mixture of glycopeptide antibiotics demonstrated notable anticancer activity. oncohemakey.com The research group, led by Umezawa, was actively screening microbial metabolites for potential antitumor agents, a program they had initiated in 1951. nih.gov
Following the discovery of the natural bleomycins, extensive research was undertaken to understand their structure and function, leading to the isolation of various components, with bleomycin A2 and B2 being the major constituents. oncohemakey.com This work paved the way for the creation of semi-synthetic analogs designed to improve upon the properties of the parent compounds. This compound (also known as pepleomycin) emerged from this research as a key derivative. nih.govnih.gov Developed as an analog of bleomycin, its research trajectory was aimed at creating a compound with a potentially broader anti-tumor spectrum. nih.govnih.gov this compound was subsequently marketed as an anticancer antibiotic in 1981. cancer.gov
This compound as a Glycopeptide Antibiotic in Research Paradigms
This compound is classified as a glycopeptide antibiotic, a family of compounds characterized by a core peptide structure that is glycosylated (attached to sugar moieties). nih.govnih.gov In research, this compound is primarily studied for its distinct mechanism of action, which involves the cleavage of DNA strands. cancer.gov
The core research paradigm for this compound and other bleomycins revolves around their ability to act as radiomimetic agents, meaning they mimic the DNA-damaging effects of ionizing radiation. ludovika.hu The mechanism is a multi-step process that has been a subject of intensive investigation:
Metal Chelation: this compound, containing a unique pyrimidoblamic acid and β-hydroxyl histidine structure, chelates a metal ion, most commonly iron (Fe(II)), to form a complex. cancer.govnih.gov
Oxygen Activation: The this compound-Fe(II) complex interacts with molecular oxygen, reducing it to generate highly reactive oxygen species, such as superoxide (B77818) and hydroxyl radicals. cancer.gov
DNA Cleavage: These radicals then attack the deoxyribose backbone of DNA, leading to both single-strand and double-strand breaks. cancer.govnih.gov This process ultimately disrupts DNA synthesis. nih.gov
Research studies have utilized this compound to explore the nuances of DNA damage and repair. For example, investigations have focused on how certain compounds can amplify this compound-mediated DNA cleavage, potentially enhancing its activity. nih.gov Its ability to induce apoptosis (programmed cell death) as a consequence of DNA damage is another critical area of academic study. nih.gov
Structural Analogies and Distinctions of this compound within the Bleomycin Family
The bleomycin family of compounds shares a common structural scaffold but exhibits diversity in a specific region, which accounts for their different properties.
All bleomycins are composed of several key domains: a metal-binding domain, a linker region, a disaccharide moiety, and a DNA-binding domain which includes a bithiazole tail and a variable C-terminal amine group. nih.gov The fundamental structural unit common to all members is bleomycinic acid . oncohemakey.com The identity of each specific bleomycin is determined by the particular alkylamine substituent attached to this core. oncohemakey.com
This compound is distinguished from other natural bleomycins, such as bleomycin A2, by its unique terminal amine. While bleomycin A2 features a (dimethylsulfonio)propylamine group, this compound is defined as 3-[(S)-1'-phenylethylamino]-propylamino bleomycin. karger.com This structural difference in the C-terminal amine is a primary focus of research, as this moiety is understood to interact closely with DNA and is linked to the compound's activity and biological response. nih.gov
Table 1: Structural Comparison of this compound and Bleomycin A2
| Feature | This compound | Bleomycin A2 |
|---|---|---|
| Core Structure | Bleomycinic Acid | Bleomycinic Acid |
| Terminal Amine Moiety | 3-[(S)-1'-Phenylethylamino]propylamine | (Dimethylsulfonio)propylamine |
| Origin | Semi-synthetic | Natural Product |
This deliberate modification of the terminal amine in this compound represents a key strategy in medicinal chemistry research to modulate the interaction of the glycopeptide with its biological targets.
Structure
2D Structure
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-3-hydroxy-5-[[(2S,3R)-3-hydroxy-1-oxo-1-[2-[4-[4-[3-[[(1S)-1-phenylethyl]amino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]butan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H88N18O21S2/c1-24-39(76-52(79-50(24)64)31(16-37(63)83)71-17-30(62)51(65)89)56(93)78-41(47(32-18-67-23-72-32)98-60-49(45(87)43(85)35(19-80)97-60)99-59-46(88)48(100-61(66)95)44(86)36(20-81)96-59)57(94)73-27(4)42(84)25(2)53(90)77-40(28(5)82)55(92)70-15-12-38-74-34(22-101-38)58-75-33(21-102-58)54(91)69-14-9-13-68-26(3)29-10-7-6-8-11-29/h6-8,10-11,18,21-23,25-28,30-31,35-36,40-49,59-60,68,71,80-82,84-88H,9,12-17,19-20,62H2,1-5H3,(H2,63,83)(H2,65,89)(H2,66,95)(H,67,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,64,76,79)/t25-,26-,27+,28+,30-,31-,35-,36+,40-,41-,42-,43+,44+,45-,46-,47-,48-,49-,59+,60-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMGFXOHTOXMQP-GFAGFCTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCN[C@@H](C)C7=CC=CC=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H88N18O21S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70384-29-1 (sulfate (1:1) salt) | |
| Record name | Peplomycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068247858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701024414 | |
| Record name | Peplomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68247-85-8 | |
| Record name | Peplomycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68247-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Peplomycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068247858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peplomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Peplomycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEPLOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56H9L80NIZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Peplomycin Action
Peplomycin-DNA Interaction Dynamics
The interaction between this compound and DNA is a critical initial step in its mechanism of action, leading to subsequent DNA cleavage.
DNA Binding Characteristics and Sequence Specificity of this compound
This compound exhibits a high affinity for DNA and binds preferentially to certain regions. Studies indicate a preference for regions rich in guanine-cytosine (GC) pairs patsnap.com. Specifically, the drug's metal binding domain and peptide linker are positioned in the minor groove of DNA nih.gov. The bithiazole tail of this compound is thought to intercalate between base pairs, contributing to the stabilization of the DNA-peplomycin complex nih.gov. This intercalation can lead to a loss of DNA symmetry and affect sequential connectivity at certain base pair steps nih.gov. While some studies on related proteins suggest non-sequence specific DNA binding plos.org, research on this compound and bleomycin (B88199) analogs indicates a sequence-selective manner of binding and degradation nih.govresearchgate.net. A specific pairing recognition via hydrogen bonds between the pyrimidine (B1678525) ring of this compound and a guanine (B1146940) base in DNA suggests a 5'-GT-3' sequence preference for cleavage nih.gov. The DNA base sequence has been shown to have a strong impact on the final structure of the drug-target complex researchgate.net.
Transition Metal Ion Dependence in this compound-Mediated DNA Cleavage
The DNA cleavage activity of this compound is highly dependent on the presence of transition metal ions, primarily ferrous ions (Fe2+) patsnap.comnih.gov. This compound forms a complex with iron ions and molecular oxygen biosynth.compatsnap.com. This complex is crucial for the subsequent generation of reactive oxygen species that cause DNA damage patsnap.com. The addition of ferrous ions enhances this compound-induced DNA damage, while the presence of iron chelators, such as deferoxamine, inhibits this damage, further supporting the requirement for iron nih.gov. Other transition metal ions, such as copper (Cu) and cobalt (Co), can also promote DNA cleavage, often through the generation of reactive oxygen species during redox cycling oup.comresearchgate.net. The metal binding domain of this compound plays a key role in facilitating these reactions nih.gov.
Reactive Oxygen Species Generation and Oxidative DNA Damage Induced by this compound
The this compound-metal-oxygen complex undergoes redox reactions that generate reactive oxygen species (ROS), including superoxide (B77818) and hydroxyl radicals patsnap.comijpp.com. These highly reactive species are responsible for causing oxidative damage to DNA patsnap.comaopwiki.org. Hydroxyl radicals, for instance, can abstract hydrogen atoms from the deoxyribose sugar backbone, leading to strand breaks and modifications of DNA bases ijpp.commdpi.comlibretexts.org. This oxidative damage is a primary mechanism by which this compound exerts its cytotoxic effects biosynth.compatsnap.com. Treatment of DNA with this compound has been shown to introduce single-strand breaks through the action of active oxygen radicals nih.gov.
This compound's Capacity for Single- and Double-Strand DNA Break Induction
This compound is known to induce both single-strand breaks (SSBs) and double-strand breaks (DSBs) in DNA biosynth.compatsnap.compatsnap.comnih.govmdpi.com. The generation of these breaks is a direct consequence of the oxidative damage mediated by reactive oxygen species produced by the this compound-metal-oxygen complex patsnap.com. At the DNA level, low concentrations of this compound can result in the induction of dose-dependent single-stranded breaks nih.gov. The ability to generate double-strand breaks makes this compound particularly effective against rapidly dividing tumor cells biosynth.com. The ratio and absolute values of SSBs and DSBs can influence the cell death pathway nih.gov.
This compound's Impact on DNA Replication and Transcriptional Processes
The DNA damage induced by this compound significantly interferes with essential cellular processes, including DNA replication and transcription patsnap.compatsnap.com. DNA replication, the process of duplicating the genome, and transcription, the synthesis of RNA from a DNA template, are both dependent on the integrity of the DNA molecule libretexts.orgbasicmedicalkey.com. The presence of single- and double-strand breaks caused by this compound acts as a physical barrier to the enzymes involved in these processes, such as DNA polymerases and RNA polymerases nih.govlibretexts.orgsavemyexams.com. This interference prevents cancer cells from dividing and proliferating, ultimately leading to cell cycle arrest and apoptosis patsnap.compatsnap.com. This compound's ability to inhibit DNA synthesis is a key aspect of its anticancer activity biosynth.com.
Inhibition of DNA Repair Enzymes by this compound
Beyond directly damaging DNA, some research suggests that this compound may also interfere with DNA repair mechanisms nih.govresearchgate.net. DNA repair pathways are crucial for maintaining genomic stability by correcting damage. Inhibition of these pathways can enhance the cytotoxic effects of DNA-damaging agents. Studies have indicated that this compound can inhibit DNA polymerase alpha and DNA ligase, particularly in leukemic cells nih.gov. The decreased formation of the ligase-adenylate complex under the effect of this compound is consistent with a direct interaction between the drug and the enzyme nih.gov. Inhibition of DNA repair synthesis by DNA polymerase beta inhibitors has been shown to potentiate the cytotoxicity of bleomycin, a related compound, suggesting a potential synergistic effect if this compound also inhibits this enzyme researchgate.net. While one study indicated that a related compound did not block DNA repair after this compound removal windows.net, other research points to this compound's potential to interfere with repair processes nih.govresearchgate.netokayama-u.ac.jp.
Compound Information
| Compound Name | PubChem CID |
| This compound | 6852373 |
| Bleomycin | 122804 |
| Deferoxamine | 2995 |
| Ferrous ion | 27507 |
| Copper ion | 1049 |
| Cobalt ion | 1043 |
Data Table Example (Illustrative - based on synthesis of search results, specific numerical data for a table was not consistently available across sources for direct extraction):
| Mechanism Component | Role in this compound Action | Key Ions/Species Involved |
| DNA Binding | Positions this compound for cleavage, influences specificity. | N/A |
| Metal Ion Complex Formation | Essential for activation and ROS generation. | Fe2+, Cu, Co |
| Reactive Oxygen Species (ROS) | Directly causes oxidative DNA damage. | Hydroxyl radicals, Superoxide |
| DNA Strand Break Induction | Primary mechanism of DNA damage. | Single- and Double-Strands |
| Inhibition of DNA Replication | Blocks cell proliferation due to damaged DNA. | N/A |
| Inhibition of Transcription | Disrupts gene expression due to damaged DNA. | N/A |
| Inhibition of DNA Repair Enzymes | Impairs cellular ability to fix damage, enhancing toxicity. | DNA Polymerase alpha, DNA Ligase |
Effects of this compound on DNA Polymerase Activity (e.g., DNA Polymerase Alpha, Beta)
This compound has been shown to inhibit the activity of DNA polymerases, enzymes crucial for DNA replication and repair nih.govmicrobenotes.com. Studies have indicated that this compound can strongly inhibit DNA polymerase alpha, particularly in leukemic cells, while being less effective against this enzyme in normal lymphocytes and thymocytes nih.gov. DNA polymerase alpha is involved in initiating DNA replication.
Research using an in vitro system with pUC18 plasmid DNA demonstrated that this compound-induced single-strand breaks can be repaired by cellular enzymes, including DNA polymerase beta nih.gov. This suggests that while this compound induces damage that requires polymerase activity for repair, the drug itself can also interfere with the function of these enzymes. DNA polymerase beta is primarily involved in base excision repair atdbio.com.
A study comparing the effects of bleomycin (a related compound) on different DNA polymerases found that while some polymerases were not inhibited, an enzyme induced in the spleen by viral infection was inhibited by the antibiotic nih.gov. This highlights the potential for differential effects of bleomycin-group antibiotics on various polymerase types.
This compound-Mediated Modulation of DNA Ligase Functionality
DNA ligases are essential enzymes that catalyze the formation of phosphodiester bonds to seal breaks in the DNA backbone plos.org. This compound has been found to modulate the functionality of DNA ligases nih.govnih.gov. Studies have shown that this compound can strongly inhibit DNA ligase, particularly in leukemic cells, at low concentration ranges (1-25 µM) nih.gov. This inhibition was observed to occur prior to the extensive degradation of plasmid DNA induced by higher concentrations of this compound nih.gov.
The decreased formation of the ligase-adenylate complex in the presence of this compound is consistent with a direct interaction between the drug and the enzyme nih.gov. This inhibition of DNA ligase by this compound can impair the cell's ability to repair the DNA strand breaks induced by the drug, contributing to its cytotoxic effects nih.gov. While bleomycin (a related compound) inhibited ligase activity and the DNA degraded by bleomycin was not repaired by ligase, it was suggested that at lower concentrations, bleomycin inhibited the ligase reaction possibly by binding to the DNA strand or directly to the ligase nih.gov.
Cellular Uptake Mechanisms and Intracellular Trafficking of this compound
The cellular uptake and intracellular trafficking of this compound are critical aspects of its mechanism of action patsnap.com. This compound enters cancer cells through a process known as endocytosis, where it is internalized within vesicles patsnap.com. Once inside the cell, this compound is released into the cytoplasm, allowing it to interact with DNA in the nucleus patsnap.com.
Studies investigating the uptake of tritiated this compound ([3H]this compound-Cu(II)) in various tumor cell lines have shown a biphasic time course of uptake jst.go.jp. A rapid initial phase is followed by a slower phase jst.go.jp. The slower phase of uptake varied among different cell lines, potentially correlating with their sensitivity to this compound jst.go.jp.
Research suggests that this compound uptake into certain tumor cells may occur through passive diffusion, regulated by an energy-dependent cell membrane barrier jst.go.jp. Metabolic inhibitors and membrane modifiers have been shown to enhance this compound uptake, supporting the idea of a regulated transport process jst.go.jp.
Following uptake, this compound can be metabolized intracellularly. For instance, deamide this compound has been detected in cells that have taken up this compound, indicating that the drug is transported into the cell, its associated copper removed, and then metabolized jst.go.jp. The efficiency of cellular uptake can influence the drug's effectiveness patsnap.com. Intracellular bleomycin hydrolase can metabolize this compound to a less active form, and inhibition of this enzyme can potentiate this compound's cytotoxicity nih.gov.
Studies using immunocytochemistry have also provided insights into the localization of this compound within cells and tissues. Observations in rat kidney and liver suggested that this compound accumulates in the cytoplasm, cytoplasmic irregular granules, nuclei, and microvilli of proximal tubule cells asm.org. The presence of the drug in the nucleus is consistent with its target being DNA.
The intracellular trafficking of molecules, including therapeutic agents, can involve various pathways such as endocytosis and transport mediated by specific carriers nih.govnih.govgoogle.com. While endocytosis is a known uptake route for this compound patsnap.com, the precise details of its intracellular journey and interactions with specific organelles or transport proteins beyond its release into the cytoplasm and nuclear access are areas of ongoing investigation for bleomycin-group antibiotics and related compounds archive.orgjst.go.jp.
Here is a summary of some research findings on the effects of this compound on DNA polymerase and ligase activity:
| Enzyme | Cell Type / Source | This compound Concentration | Observed Effect | Citation |
| DNA Polymerase Alpha | Leukemic human cells | 1-25 µM | Strong inhibition | nih.gov |
| DNA Polymerase Alpha | Normal human thymocytes/lymphocytes | 1-25 µM | Less effective inhibition | nih.gov |
| DNA Polymerase Beta | Mouse ascites sarcoma cells | Not specified | Involved in repair of this compound-induced breaks | nih.gov |
| DNA Ligase | Leukemic human cells | 1-25 µM | Strong inhibition | nih.gov |
| DNA Ligase | Normal human thymocytes/lymphocytes | 1-25 µM | Less effective inhibition | nih.gov |
| DNA Ligase | Rat ascites hepatoma, AH-130 | 0.01-1 µg/ml | Inhibition | nih.gov |
Cellular and Subcellular Biology of Peplomycin
Peplomycin-Induced Cell Cycle Perturbations
Studies have shown that this compound can disrupt the normal progression of the cell cycle, leading to accumulation of cells in specific phases. nih.govamegroups.cn
G1-Phase Specific Apoptosis Elicited by this compound
Interestingly, while this compound can induce G2-M arrest, apoptosis has been observed to occur predominantly in cells that were in the G1 phase of the cell cycle. nih.govamegroups.cn In Bel-7402 cells treated with 50 µmol/L this compound, almost all apoptosis occurred in cells undergoing the G1 phase after 24 hours of treatment. nih.govamegroups.cn This suggests a complex interplay between cell cycle progression and the initiation of apoptosis by this compound, where a G2-M arrest may precede or be involved in signaling for G1-phase specific cell death.
Apoptosis Induction Pathways Mediated by this compound
This compound triggers apoptosis, a genetically encoded cell death program characterized by distinct morphological and biochemical changes. nih.govamegroups.cnscielo.br
Morphological Manifestations of this compound-Triggered Apoptosis (e.g., Nuclear Condensation, Apoptotic Body Formation)
Apoptosis induced by this compound is accompanied by characteristic morphological alterations. These include nucleus condensation and the appearance of apoptotic bodies. amegroups.cn These features are considered universal characteristics of cells undergoing apoptosis and can be detected using techniques such as Hoechst 33258 staining and flow cytometry. nih.govamegroups.cn In contrast to necrosis, which involves cell swelling and membrane rupture, apoptosis maintains organized structures within the cell during the process of condensation and fragmentation. amegroups.cn
Biochemical Signaling Cascades in this compound-Induced Apoptosis (e.g., Caspase Activation)
Biochemical changes are central to this compound-induced apoptosis, particularly the activation of caspases. researchmap.jpnih.govpromega.carndsystems.com Caspases are a family of cysteine proteases that play a critical role in the execution phase of apoptosis. rndsystems.comwikipedia.org While specific details on which caspases are activated directly by this compound are less extensively documented in the provided context, studies with related bleomycin (B88199) family members and other chemotherapeutic agents indicate that apoptosis often involves the activation of initiator caspases (such as caspase-8 and -9) and executioner caspases (such as caspase-3, -6, and -7). researchmap.jpnih.govpromega.carndsystems.comnih.govmdpi.com Activation of these proteases leads to the cleavage of various cellular substrates, contributing to the dismantling of the cell. promega.carndsystems.com DNA fragmentation, another hallmark of apoptosis, is also observed with this compound treatment and appears to be dose-dependent. amegroups.cn
Immunomodulatory Effects of this compound in Preclinical Tumor Microenvironments
Beyond its direct cytotoxic effects, this compound has demonstrated immunomodulatory effects within the tumor microenvironment in preclinical settings. nih.gov Studies investigating the effects of this compound on the tumor microenvironment in cutaneous squamous cell carcinoma have shown that, in addition to direct antitumor effects, this compound can influence the populations of immune cells. nih.gov Specifically, it has been suggested that this compound can decrease immunosuppressive cells, such as regulatory T cells and tumor-associated macrophages, while increasing cytotoxic T lymphocytes at tumor sites. nih.gov This modulation of the immune cell composition within the tumor microenvironment may contribute to maintaining an antitumor immune response. nih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 6852373 |
| Bleomycin | 5360291 (Note: While Bleomycin is mentioned as a related compound, its CID is provided for context as this compound is derived from it.) |
| Cyclin A | 595 |
| Cyclin B1 | 9769 |
| Caspase-3 | 26241 |
| Caspase-8 | 841 |
| Caspase-9 | 842 |
Data Tables
Based on the provided search results, a representative data point regarding cell cycle distribution in Bel-7402 cells treated with this compound can be presented as follows:
| Treatment | Time (h) | % Cells in Sub-G1 | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Untreated | - | 1.9 | - | - | 18.4 |
| This compound (50 µmol/L) | 9 | - | Lower than untreated | - | Higher than untreated |
| This compound (50 µmol/L) | 15 | - | Lower than untreated | Lower than untreated | 48.2 |
| This compound (50 µmol/L) | 24 | 14.6 | Lower than untreated | Lower than untreated | Higher than untreated |
Note: Data on G1 and S phase percentages for all time points were not explicitly provided with numerical values in the source, only described as "lower than untreated". amegroups.cn
Another data point relates to the sensitivity of different cell lines to this compound:
| Cell Line | CC50 (µM) |
| HSC-2 (oral squamous carcinoma) | 9.9 |
| Ca9-22 (oral squamous carcinoma) | 216.9 |
Note: CC50 values for other cell lines mentioned (HSC-3, HSC-4, NA, HL-60) were not explicitly provided in the search result snippet that detailed the range.
Impact of this compound on Tumor-Associated Macrophage (TAM) Phenotype and Quantity
Tumor-associated macrophages (TAMs) are significant components of the tumor microenvironment and play a crucial role in tumor progression frontiersin.orgmdpi.com. TAMs are a heterogeneous population, broadly categorized into M1 (anti-tumor) and M2 (pro-tumor) phenotypes mdpi.comfrontiersin.org. The M2 phenotype is generally associated with immunosuppression, promoting angiogenesis, metastasis, and inhibiting anti-tumor immunity frontiersin.orgresearchgate.netthno.org.
Studies investigating the immunomodulatory effects of this compound have indicated its impact on TAM populations within the tumor microenvironment. Research in cutaneous squamous cell carcinoma (cSCC) on the lips demonstrated that this compound administration decreased the number of CD68+ tumor-resident macrophages at the tumor sites nih.govkarger.com. CD68 is a common marker for macrophages karger.comresearchgate.net. This reduction in TAM quantity suggests that this compound may mitigate the immunosuppressive environment fostered by these cells nih.govkarger.comfrontiersin.org.
Data from a study on cSCC illustrates the change in CD68+ macrophage numbers before and after this compound treatment:
| Patient | CD68+ Macrophages Before Treatment (cells/field) | CD68+ Macrophages After Treatment (cells/field) |
| 1 | High | Reduced |
| 2 | High | Reduced |
| 3 | High | Reduced |
| 4 | High | Reduced |
| 5 | High | Reduced |
Note: This table is based on qualitative descriptions from the source karger.com. Specific numerical data was not consistently provided in the abstract.
The reduction in CD68+ macrophages observed after this compound treatment suggests a potential mechanism by which this compound may contribute to an anti-tumor immune response nih.govkarger.com.
Modulation of Regulatory T Cell (Treg) Populations by this compound
Regulatory T cells (Tregs) are another critical component of the tumor microenvironment known for their immunosuppressive function, which can hinder effective anti-tumor immunity researchgate.netjustia.comnih.gov. Tregs, typically identified by the expression of CD4, CD25, and Foxp3, suppress the activity of effector T cells and contribute to immune tolerance karger.comnih.gov. An increased presence of Tregs in tumors is often associated with poor prognosis nih.gov.
Research into the immunomodulatory effects of this compound has demonstrated its ability to modulate Treg populations within the tumor microenvironment. A study focusing on cSCC on the lips reported that this compound treatment significantly reduced the ratio of CD25+Foxp3+ Tregs at the tumor sites nih.govkarger.com. This reduction in immunosuppressive Tregs is considered a factor that might help maintain an anti-tumor immune response nih.govkarger.com.
Tregs exert their suppressive effects through various mechanisms, including the secretion of immunosuppressive cytokines like IL-10 and TGF-β, and through cell-to-cell contact wikipedia.org. By reducing the number of Tregs, this compound may help to alleviate the suppression of anti-tumor immune cells, thereby promoting a more favorable immune environment within the tumor nih.govkarger.comfrontiersin.org.
The impact of this compound on Treg numbers in cSCC patients is illustrated below:
| Patient | CD25+Foxp3+ Tregs Before Treatment (ratio) | CD25+Foxp3+ Tregs After Treatment (ratio) |
| 1 | High | Reduced |
| 2 | High | Reduced |
| 3 | High | Reduced |
| 4 | High | Reduced |
| 5 | High | Reduced |
Note: This table is based on qualitative descriptions from the source karger.com. Specific numerical data was not consistently provided in the abstract.
The observed decrease in the ratio of CD25+Foxp3+ Tregs after this compound administration suggests a potential mechanism by which this compound may enhance anti-tumor immunity by reducing immunosuppression nih.govkarger.com.
Effects of this compound on Cytotoxic T Lymphocyte Activity
Cytotoxic T lymphocytes (CTLs), often identified by the expression of CD8 and TIA-1, are key effector cells in the anti-tumor immune response nih.govresearchgate.net. These cells are capable of directly recognizing and killing tumor cells researchgate.netumich.edu. Enhancing CTL activity and infiltration into tumor sites is a significant goal in cancer immunotherapy karger.comgoogle.com.
Studies investigating the immunomodulatory effects of this compound have examined its impact on CTL populations within the tumor microenvironment. Research in cSCC on the lips demonstrated that this compound administration increased the number of CD8+TIA-1+ cytotoxic T cells at the tumor sites nih.govkarger.com. This increase in cytotoxic T lymphocytes suggests that this compound may contribute to a stronger cell-mediated anti-tumor immune response nih.govkarger.com.
CTLs utilize mechanisms such as the perforin/granzyme pathway to induce apoptosis in target cells umich.eduwikigenes.org. An increase in the number of CTLs at the tumor site following this compound treatment indicates a potential enhancement of the host's ability to target and eliminate cancer cells nih.govkarger.com. While some studies on other agents have explored the effects on peripheral lymphocytes, including natural killer activity and mitogen stimulation, the direct impact of this compound specifically on the activity of tumor-infiltrating CTLs, beyond their increased numbers, warrants further detailed investigation nih.gov. However, the observed increase in CTL quantity in the tumor microenvironment after this compound treatment is a key finding suggesting a positive immunomodulatory effect nih.govkarger.com.
The change in CD8+TIA-1+ CTL numbers in cSCC patients after this compound treatment is summarized below:
| Patient | CD8+TIA-1+ CTLs Before Treatment (cells/field) | CD8+TIA-1+ CTLs After Treatment (cells/field) |
| 1 | Low/Moderate | Increased |
| 2 | Low/Moderate | Increased |
| 3 | Low/Moderate | Increased |
| 4 | Low/Moderate | Increased |
| 5 | Low/Moderate | Increased |
Note: This table is based on qualitative descriptions from the source karger.com. Specific numerical data was not consistently provided in the abstract.
The increase in CD8+TIA-1+ CTLs at tumor sites after this compound treatment suggests that this compound may enhance the cytotoxic arm of the anti-tumor immune response nih.govkarger.com.
Preclinical Research Methodologies and Findings with Peplomycin
In Vitro Studies on Peplomycin Efficacy and Mechanisms
In vitro studies provide controlled environments to assess the direct effects of this compound on cancer cells, including its impact on cell viability, proliferation, DNA integrity, cell cycle progression, apoptosis, and molecular signaling pathways.
Application of Diverse Cancer Cell Lines (e.g., Liver Carcinoma, Oral Squamous Carcinoma)
This compound's effects have been investigated in a variety of cancer cell lines to understand its spectrum of activity. Studies have examined its impact on liver carcinoma cell lines, such as Bel-7402 amegroups.cn. Additionally, this compound has been tested on oral squamous cell carcinoma (OSCC) cell lines, including HSC-2, HSC-3, HSC-4, Ca9-22, and NA nih.gov. Research indicates that this compound exhibits higher cytostatic antiproliferative effects on these OSCC cell lines compared to normal human oral cells like gingival fibroblasts, pulp cells, and periodontal ligament fibroblasts nih.gov. The sensitivity to this compound can vary among different OSCC cell lines, with HSC-2 cells showing the highest sensitivity in one study nih.gov.
Utilization of Plasmid DNA Models for DNA Damage and Repair Assays
This compound is known to interact with DNA, inducing damage. Plasmid DNA models, such as pUC18 plasmid DNA, have been utilized to study the nature of DNA damage caused by this compound and the cellular repair mechanisms involved nih.gov. These studies monitor the conformational changes of plasmid DNA to assess damage and repair nih.gov. This compound-induced DNA damage can be enhanced by the addition of ferrous ions and inhibited by iron chelators like deferoxamine, suggesting an iron requirement for this process nih.gov. Furthermore, studies have shown that this compound can induce dose-dependent single-stranded breaks in plasmid DNA nih.gov. The repair of these breaks in vitro can be achieved by incubating the damaged plasmid with components like a priming factor (an exonuclease), DNA polymerase beta, deoxynucleoside triphosphates, T4 DNA ligase, and ATP nih.gov. The average repair patch size in such systems has been estimated to be approximately four nucleotides in length nih.gov.
The Host-Cell Reactivation (HCR) assay, also known as the plasmid reactivation assay, is another technique used to measure the DNA repair capacity of cells by transfecting them with damaged plasmids containing a reporter gene wikipedia.org. Reactivation of the reporter gene indicates successful repair of the damage in the plasmid by the host cell's repair machinery wikipedia.org. This method can indirectly monitor cellular transcriptional repair systems activated by DNA damage wikipedia.org.
Cellular Proliferation and Viability Assessment Techniques (e.g., MTT Assay)
Cellular proliferation and viability are commonly assessed using techniques like the MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of viable cells atcc.orgsigmaaldrich.cnnih.gov. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, which can then be solubilized and quantified spectrophotometrically atcc.orgsigmaaldrich.cnnih.gov. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells sigmaaldrich.cn. This assay has been used to examine the cytotoxicity and growth inhibitory effects of this compound on various cell lines, including liver carcinoma cells like Bel-7402 amegroups.cn. Studies have shown that this compound can induce cytotoxicity in a concentration-dependent manner in these cells amegroups.cn.
Flow Cytometric Analysis of this compound's Effects on Cell Cycle Progression and Apoptosis
Flow cytometry is a powerful tool for analyzing cell cycle distribution and detecting apoptosis in cell populations nih.govnih.gov. This technique allows for the rapid and accurate measurement of multiple parameters in large numbers of cells nih.gov.
Studies using flow cytometry have investigated how this compound affects the cell cycle. For instance, this compound treatment has been shown to induce G2-phase arrest in liver carcinoma cell lines like Bel-7402 amegroups.cn.
Flow cytometry is also widely used to detect and quantify apoptotic cells amegroups.cnnih.govnih.gov. Techniques include staining with Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer membrane of early apoptotic cells, often combined with propidium (B1200493) iodide (PI) staining to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells nih.govnih.gov. DNA fragmentation, a hallmark of apoptosis, can also be assessed by analyzing the sub-G1 DNA content using flow cytometry nih.gov. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including liver carcinoma and oral squamous carcinoma cells amegroups.cn. Interestingly, in Bel-7402 liver carcinoma cells, apoptosis induced by this compound was observed to occur specifically in cells undergoing the G1-phase after 24 hours of treatment, despite an earlier G2-phase arrest amegroups.cn.
Molecular Expression Profiling via Western Blot and RT-PCR in this compound-Treated Cells
Western blot and RT-PCR are techniques used to analyze protein and mRNA expression levels, respectively, providing insights into the molecular mechanisms underlying a drug's effects researchgate.netresearchgate.netepo.org.
These methods have been applied to study changes in the expression of proteins involved in cell cycle regulation and apoptosis in this compound-treated cells. For example, Western blot and flow cytometry have been used to examine the levels of cyclins, such as cyclin A and cyclin B1, in this compound-treated liver carcinoma cells amegroups.cn. In Bel-7402 cells treated with this compound, a dramatic increase in cyclin A expression was observed, while cyclin B1 levels showed little change, consistent with a G2-phase arrest amegroups.cn.
Western blot can also be used to detect the cleavage of proteins like PARP (Poly [ADP-Ribose] Polymerase), which is a marker of caspase-dependent apoptosis bdbiosciences.com. Changes in the expression or activation of other apoptosis-related proteins, such as members of the Bcl-2 family (e.g., Bax and Bcl-2) and caspases, can also be investigated using Western blot nih.govmdpi.commdpi.com. While some studies on OSCC cell lines showed only slight modification of caspase-3, -8, and -9 activities after this compound treatment, suggesting potential differences in the apoptotic pathways activated depending on the cell type nih.gov.
RT-PCR allows for the quantification of specific mRNA transcripts, providing information about gene expression at the transcriptional level researchgate.netresearchgate.netepo.org. This can be used in conjunction with Western blot to understand the regulation of proteins involved in this compound's effects.
In Vivo Investigations of this compound Activity in Preclinical Animal Models
Preclinical animal models are used to evaluate the efficacy of drugs in a more complex biological system before human trials mdpi.comdrugdiscoverytrends.comnih.gov. These models can help assess the in vivo antitumor activity of this compound and its effects on tumor growth and progression.
In vivo studies can assess various endpoints, including tumor size reduction, effects on metastasis, and impact on survival vibiosphen.com. Although specific detailed findings of this compound's efficacy in preclinical animal tumor models were not extensively detailed in the provided snippets, the context of its development and comparison to bleomycin (B88199), for which in vivo studies are common, implies such research was conducted. Some results mention in vivo studies related to this compound's effects on pulmonary fibrosis in rats, indicating its use in animal models beyond just cancer efficacy nih.gov.
Employment of Rodent Models (e.g., Mice, Rats) for this compound Evaluation
Rodent models, such as mice and rats, are commonly employed in preclinical research to study the efficacy and mechanisms of potential therapeutic agents, including antineoplastic agents like this compound wustl.eduiasp-pain.orgyoutube.com. These models offer advantages such as ease of handling, relatively low cost, and established methods for biological and genetic manipulation americanjir.com. They are used to investigate the genetic, molecular, and cellular mechanisms of pathological conditions and for early-stage preclinical testing wustl.eduiasp-pain.org. Mouse models, in particular, are frequently used for cancer studies due to rapid tumor induction and ease of monitoring tumor growth americanjir.com. Studies have investigated the interaction of Zn(II)-peplomycin in mouse models researchgate.net.
Assessment of Antitumor Activity in Xenograft and Syngeneic Tumor Models
Preclinical evaluation of antitumor activity often involves the use of xenograft and syngeneic tumor models pharmalegacy.com. Xenograft models involve implanting human tumor cell lines or tissue into immunodeficient mice, while syngeneic models use tumor cells or tissues derived from mice implanted into immunocompetent mice of the same genetic background pharmalegacy.comkyinno.com. Syngeneic models are particularly valuable for evaluating immunomodulatory therapies because they maintain a complete immune system in the host animal, allowing for the study of the tumor microenvironment and tumor metastasis pharmalegacy.comkyinno.com. Xenograft models, while useful for studying tumor function, require immunodeficient mice to prevent rejection of the foreign human tissue, which limits their utility for assessing therapies that rely on an intact immune system pharmalegacy.comelifesciences.org. Research has compared the antitumor activity of various agents in different murine syngeneic preclinical models frontiersin.org.
Immunophenotyping and Analysis of Cellular Infiltrates within the Tumor Microenvironment
Immunophenotyping and the analysis of cellular infiltrates within the tumor microenvironment (TME) are crucial aspects of understanding the host-tumor interactions and the potential mechanisms of action of antitumor agents mdpi.comfrontiersin.org. The TME is a complex network comprising cancer cells, immune cells, stromal cells, and non-cellular components mdpi.com. Immune cells within the TME, such as T lymphocytes, macrophages, and dendritic cells, are associated with prognosis and response to therapy mdpi.comnih.gov. Immunophenotyping allows for the identification and quantification of different immune cell subsets and their spatial distribution within the tumor nih.gov. This analysis can provide insights into the immune contexture of the tumor and how it is modulated by therapeutic interventions frontiersin.org. Studies have investigated the immune cell landscape in the TME of various cancers nih.gov. The cellular and non-cellular components of the tumor microenvironment include immune system cells, fibroblasts, vascular endothelial cells, pericytes, and adipocytes mdpi.com. Tumor cells and stromal cells can alter their immunophenotype as the tumor progresses mdpi.com.
Research on this compound Derivatives and Analogs
Research efforts have also focused on the development and characterization of this compound derivatives and analogs to potentially improve efficacy or alter properties.
Design and Preclinical Evaluation of Semisynthetic this compound Analogs
The design and preclinical evaluation of semisynthetic analogs of this compound are part of broader efforts in drug discovery and development to create compounds with enhanced properties frontiersin.orgarchive.org. This involves modifying the chemical structure of the parent compound to investigate the impact of these changes on biological activity wikipedia.org. Preclinical evaluation of these analogs typically includes in vitro studies to assess their activity against cancer cells and in vivo studies using animal models to evaluate their antitumor efficacy and other relevant pharmacological properties trasis.comchemrxiv.org. For example, preclinical evaluation has been conducted on derivatives of other therapeutic agents to assess their potential clinical application trasis.comnih.gov.
Structure-Activity Relationship (SAR) Studies of this compound and Its Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of a molecule affect its biological activity wikipedia.orggardp.orgcollaborativedrug.com. In the context of this compound and its derivatives, SAR studies aim to identify the specific structural features responsible for its antitumor activity gardp.org. By synthesizing and evaluating a series of analogs with systematic structural variations, researchers can establish correlations between structural changes and observed biological effects wikipedia.orgcollaborativedrug.com. This information is crucial for rational drug design and the optimization of lead compounds gardp.org. SAR analysis can help predict biological activity from molecular structure and guide the development of new compounds collaborativedrug.com. The principle of SAR is based on the idea that similar compounds may exhibit similar physical and biological properties collaborativedrug.com.
Spectroscopic Characterization of Metal Ligation in this compound Derivatives
Spectroscopic techniques play a vital role in characterizing the interaction of this compound and its derivatives with metal ions. This compound, like bleomycin, is known to bind to metal ions, which is essential for its DNA-cleaving activity and antitumor effect mdpi.com. Spectroscopic methods such as X-ray absorption spectroscopy (XAS), nuclear magnetic resonance (NMR) spectroscopy, and magnetic circular dichroism (MCD) are used to investigate the metal coordination environment and the effect of structural modifications in derivatives on metal ligation nih.govjst.go.jpacs.orgpnas.org. XAS has been used to study ferrous complexes of this compound and its derivatives, such as iso-peplomycin and depyruvamide this compound, providing insights into the effect of axial ligation on the Fe-pyrimidine bond and its relation to oxygen reactivity nih.gov. NMR spectroscopy has been instrumental in characterizing the solution structure and coordination chemistry of metallo-bleomycins, including insights into the ligands involved in metal binding mdpi.comjst.go.jp. These spectroscopic studies provide structural information relevant to the mechanism of action of this compound and its derivatives nih.gov. This compound, isothis compound, and depyruvamide this compound have been obtained as purified species for spectroscopic investigation acs.org.
Mechanisms of Resistance to Peplomycin
Elucidation of Intrinsic Cellular Resistance Pathways to Peplomycin
Intrinsic resistance refers to the inherent ability of certain cells or cell lines to tolerate this compound exposure without prior drug contact. Studies have explored the natural resistance profiles of different cell lines to this compound. For instance, the Chinese hamster lung cell line V79 exhibits significantly higher resistance to this compound compared to the Chinese hamster ovary (CHO) cell line. nih.gov
Investigations into the mechanisms underlying this intrinsic resistance in V79 cells have pointed to two primary factors: elevated levels of bleomycin (B88199) hydrolase activity and lower cellular uptake of the antibiotic. nih.gov Bleomycin hydrolase is an enzyme known to inactivate bleomycin and its analogs, including this compound, by hydrolyzing the carboxamide bond. nih.gov Higher levels of this enzyme would lead to increased degradation of this compound within the cell, reducing its effective concentration and cytotoxic impact. Reduced cellular uptake would similarly limit the amount of drug reaching its intracellular target, the DNA.
Further research using hybrid cell lines derived from resistant V79 and sensitive CHO cells suggested that the genetic factor responsible for this natural resistance behaves codominantly. nih.gov This indicates that having the resistance gene from the V79 line contributes to a degree of resistance even when combined with genetic material from the sensitive CHO line.
Characterization of Acquired Resistance Mechanisms to this compound
Acquired resistance develops in cells that were initially sensitive to this compound but become resistant after exposure to the drug. This can involve a variety of mechanisms, often involving genetic mutations, epigenetic alterations, or changes in gene expression that reduce the drug's effectiveness. mdpi.comnih.govmdpi.com
While specific acquired resistance mechanisms solely attributed to this compound are less extensively documented compared to its parent compound bleomycin, general mechanisms of acquired resistance to DNA-damaging agents and bleomycin-group antibiotics provide insights. These can include altered drug uptake or efflux, modifications in drug targets, enhanced DNA repair mechanisms, or activation of survival pathways. nih.govfrontiersin.orgnih.govaimspress.com
Studies on bleomycin resistance, which are highly relevant due to this compound's structural and mechanistic similarities, have identified mechanisms such as decreased cellular accumulation of the drug, increased bleomycin hydrolase activity, and elevated DNA repair activity. researchgate.net It is plausible that similar mechanisms contribute to acquired resistance to this compound. For example, increased DNA repair capacity could allow cells to more effectively mend the DNA strand breaks induced by this compound, thus mitigating its cytotoxic effects. nih.govmdpi.com
Research using mutant cell lines with altered sensitivity to this compound has also provided clues. Mutant CHO clones with increased sensitivity to this compound showed increased this compound-induced DNA cleavage and decreased DNA repair, suggesting that DNA repair activity plays a role in determining this compound sensitivity. nih.gov Conversely, the development of thermotolerance, a form of acquired resistance to heat, was partially inhibited by this compound in preclinical studies, indicating a potential interaction between this compound and cellular stress response pathways. tandfonline.com
Strategies for Overcoming this compound Resistance in Preclinical Models
Overcoming this compound resistance in preclinical settings involves exploring strategies to counteract the identified resistance mechanisms. This can include combining this compound with other agents that inhibit resistance pathways or utilizing novel therapeutic approaches.
One strategy involves inhibiting bleomycin hydrolase, the enzyme that inactivates this compound. Studies have shown that compounds like E-64, a cysteine protease inhibitor, can inhibit bleomycin hydrolase activity and potentiate the activity of this compound in vitro and in vivo in preclinical models. nih.gov This suggests that co-administration of this compound with bleomycin hydrolase inhibitors could be a viable strategy to overcome resistance mediated by enzymatic degradation.
Another approach focuses on modulating cellular uptake and efflux. While specific efflux pumps for this compound are not as well-defined as for some other drugs, inhibiting general drug efflux mechanisms, such as those involving P-glycoprotein, has been explored as a strategy to overcome multidrug resistance (MDR) which could potentially include resistance to this compound. nih.gov Compounds like dipyridamole, cepharanthine, and certain dihydropyridine (B1217469) analogs have been investigated for their ability to inhibit P-glycoprotein and enhance the activity of various antitumor drugs, including bleomycin. nih.gov
Furthermore, strategies targeting DNA repair pathways could enhance this compound's efficacy in resistant cells. Since increased DNA repair is implicated in resistance, inhibiting key DNA repair enzymes or pathways might sensitize resistant cells to this compound-induced DNA damage. nih.govmdpi.com
Preclinical models, including cell lines with characterized resistance mechanisms and patient-derived xenografts, are essential tools for evaluating the effectiveness of these strategies. crownbio.comnih.govfrontiersin.org By using models that recapitulate the resistance phenotypes observed clinically, researchers can identify combinations or approaches that restore sensitivity to this compound. crownbio.com For example, studies combining this compound with hyperthermia have shown enhanced thermosensitivity in human maxillary carcinoma cell lines, suggesting a potential synergistic effect that could help overcome resistance. tandfonline.com
Combination Modalities and Mechanistic Synergy with Peplomycin
Synergistic Interactions of Peplomycin with Platinum-Based Compounds
Platinum-based compounds, such as cisplatin (B142131), are among the most widely used anticancer drugs. Their combination with this compound has been a subject of extensive research, revealing synergistic effects that are rooted in their complementary mechanisms of action at the cellular and molecular levels.
The synergy between this compound and cisplatin is, in part, attributable to their differential effects on the cell cycle. Flow cytometry studies have elucidated that cisplatin primarily acts on the S and G2/M phases of the cell cycle, while this compound exerts its main effect on the G2/M phase. nih.govnih.gov This differential targeting allows for a coordinated attack on cancer cells.
Clinical and experimental studies have shown that administering cisplatin prior to this compound can synchronize the tumor cell population, arresting a larger proportion of cells in the G2/M phase, where this compound is most effective. nih.gov A study on the combination of cisplatin and this compound demonstrated that a 2-day interval between the administration of the two drugs resulted in the strongest block of the G2/M phase, leading to the most effective tumor cell killing. nih.gov This scheduling-dependent synergy underscores the importance of optimizing treatment regimens to maximize the therapeutic benefit of this drug combination.
Both this compound and platinum-based compounds are DNA-damaging agents, but they induce different types of DNA lesions. Cisplatin forms DNA adducts, primarily 1,2-intrastrand crosslinks between adjacent purine (B94841) bases, which distort the DNA helix and interfere with replication and transcription. researchgate.netmdpi.com this compound, on the other hand, induces single- and double-strand breaks in DNA through the generation of reactive oxygen species. nih.gov
The combination of these two agents leads to an intensified and more complex spectrum of DNA damage, which can overwhelm the cancer cell's DNA repair capacity. While direct quantitative analysis of the synergistic increase in DNA adducts or strand breaks in combined this compound-cisplatin therapy is an area of ongoing investigation, the enhanced cytotoxicity observed in combination regimens strongly suggests an augmentation of DNA damage. The rationale is that the initial damage caused by one agent may render the DNA more susceptible to the damaging effects of the second agent, or that the two types of lesions may interfere with each other's repair processes. For instance, cisplatin-induced DNA adducts can stall replication forks, creating regions of single-stranded DNA that may be more vulnerable to the strand-breaking activity of this compound.
Potentiation of this compound Activity by Adjuvant Modalities (e.g., Hyperthermia, Local Anesthetics)
The cytotoxic effects of this compound can be significantly potentiated by the concurrent application of physical and chemical adjuvants, such as hyperthermia and local anesthetics. These modalities can sensitize cancer cells to the action of this compound through various mechanisms.
Hyperthermia, the use of elevated temperatures to treat cancer, has been shown to enhance the cytotoxicity of this compound. nih.gov Studies have demonstrated that the timing and temperature of hyperthermia are critical for maximizing this synergistic effect. In one in vitro study using human pharyngeal carcinoma KB cells, simultaneous treatment with this compound and hyperthermia at 42°C resulted in a maximal thermoenhancement ratio (TER) of 10.19. nih.gov At a higher temperature of 44°C, the synergistic effect was less pronounced, with TERs of 1.30 and 1.34 for simultaneous and post-hyperthermic treatment, respectively. nih.gov
Local anesthetics have also been found to selectively enhance the cytotoxicity of this compound. Non-cytotoxic doses of local anesthetics such as procaine, lidocaine (B1675312), butacaine, tetracaine, and dibucaine (B1670429) have been shown to increase the cell-killing effect of this compound in a manner that correlates with their anesthetic potency. nih.gov The combination of lidocaine and moderate hyperthermia (40-41°C) resulted in a great enhancement of this compound cytotoxicity. nih.gov This sensitization appears to be specific to this compound, as lidocaine did not enhance the cytotoxicity of other chemotherapeutic agents like Adriamycin, mitomycin C, or cisplatin. nih.gov
Enhancement of this compound Cytotoxicity by Adjuvant Modalities
| Adjuvant Modality | Cell Line | Key Findings | Reference |
|---|---|---|---|
| Hyperthermia (42°C, simultaneous) | Human pharyngeal carcinoma KB | Maximal interaction with a Thermoenhancement Ratio (TER) of 10.19. | nih.gov |
| Hyperthermia (44°C, simultaneous) | Human pharyngeal carcinoma KB | Slight synergistic effect with a TER of 1.30. | nih.gov |
| Hyperthermia (44°C, post-treatment) | Human pharyngeal carcinoma KB | Slight synergistic effect with a TER of 1.34. | nih.gov |
| Local Anesthetics (Lidocaine) | FM3A and HeLa cells | Enhanced this compound cytotoxicity, correlating with anesthetic potency. | nih.gov |
| Lidocaine + Hyperthermia (40-41°C) | FM3A and HeLa cells | Greatly enhanced this compound cytotoxicity. | nih.gov |
Mechanistic Underpinnings of Enhanced Cytotoxicity in this compound Combination Strategies
The enhanced cytotoxicity observed in this compound combination strategies stems from a multi-faceted interplay of mechanisms. As discussed, cell cycle synchronization is a key factor in the synergy with platinum-based compounds. By arresting cells in the G2/M phase, cisplatin primes them for the cytotoxic effects of this compound. nih.gov
The potentiation by hyperthermia is thought to involve several mechanisms. Heat can increase cell membrane permeability, leading to higher intracellular drug concentrations. It can also inhibit DNA repair processes, making cells more vulnerable to the DNA-damaging effects of this compound. The observation that the thermoenhancement is greater at 42°C than at 44°C suggests a complex relationship between temperature and the specific cellular processes that are sensitized. nih.gov
The synergy with local anesthetics is also likely related to effects on the cell membrane. Local anesthetics are known to alter membrane fluidity and function, which could facilitate the uptake of this compound or its interaction with DNA. The correlation with anesthetic potency suggests that the mechanism is related to the primary mode of action of these agents. nih.gov
Exploration and Rationale for Novel Combination Partners with this compound
The evolving landscape of cancer therapy, with the advent of targeted therapies and immunotherapies, opens up new avenues for combination strategies with this compound. The rationale for exploring novel partners is based on targeting complementary pathways to enhance efficacy and overcome resistance.
One promising approach is the development of antibody-drug conjugates (ADCs) that specifically deliver this compound to tumor cells. A conjugate of this compound with a monoclonal antibody (B4G7) that recognizes the epidermal growth factor (EGF) receptor, which is often overexpressed in squamous cell carcinomas, has been shown to be six times more potent than this compound alone in killing A431 squamous carcinoma cells. nih.gov This targeted delivery system enhances the therapeutic index by concentrating the drug at the tumor site.
Furthermore, this compound has been observed to have immunomodulatory effects. In a study on cutaneous squamous cell carcinoma, this compound treatment led to a decrease in immunosuppressive regulatory T cells and an increase in cytotoxic T lymphocytes within the tumor microenvironment. nih.gov This suggests a rationale for combining this compound with immune checkpoint inhibitors. By reducing the immunosuppressive milieu, this compound could enhance the efficacy of immunotherapies that aim to unleash the body's own anti-tumor immune response.
Clinical studies have also explored combinations of this compound with other cytotoxic agents. For instance, a combination of this compound and mitomycin C in patients with recurrent uterine cervical cancer resulted in a response rate of 67%. nih.gov Another combination regimen of etoposide, ifosfamide, and this compound has been investigated in advanced prostate cancer. nih.gov
Clinical Studies of this compound in Combination Chemotherapy
| Combination Agents | Cancer Type | Response Rate | Key Outcomes | Reference |
|---|---|---|---|---|
| Mitomycin C | Recurrent Uterine Cervical Cancer | 67% (2 CR, 6 PR) | Median survival for responders was 61.3 weeks vs. 28.0 weeks for non-responders. | nih.gov |
| Etoposide, Ifosfamide | Advanced Prostate Cancer | 14% PR (with DESP) | One-year survival rate was approximately 20%. | nih.gov |
| Cisplatin, Mitomycin C | Non-Small Cell Lung Cancer (Squamous Cell) | 50% (1 CR, 4 PR) | Regimen PMP (this compound, Mitomycin C, Cisplatin) was more useful than PM for squamous cell carcinoma. | nih.gov |
| Cisplatin, Mitomycin C, Ftorafur | Non-Small Cell Lung Cancer (Adenocarcinoma/Large Cell) | 13.6% PR | No significant difference compared to PM regimen. | nih.gov |
| Cyclophosphamide, Doxorubicin, Vincristine, Prednisone (CHOP-P) | Non-Hodgkin's Lymphoma | 53% CR | 67% CR in non-T cell type, 50% in T cell type. | nih.gov |
CR: Complete Response, PR: Partial Response, DESP: Diethylstilbestrol diphosphate
Advanced Research Directions and Methodological Innovations for Peplomycin
Molecular Profiling and Novel Target Identification in Peplomycin Response
Modern research has moved beyond traditional efficacy studies to explore the molecular underpinnings of this compound's activity. By utilizing genomic and proteomic profiling, scientists can identify specific molecular signatures that correlate with cellular sensitivity to the drug, paving the way for more targeted therapeutic strategies.
One approach involves using large panels of cancer cell lines, such as the NCI-60 panel, to correlate drug sensitivity with gene expression patterns. plos.orgplos.org This methodology aims to identify cancer-relevant phenotypes that predict a response to a particular agent. In a proof-of-concept study, this strategy was used to connect compounds with selectivity for specific cancer phenotypes. plos.org Research has found that sensitivity to this compound, among other compounds, is correlated with a "basal" phenotype in breast cancer cell lines. plos.org This suggests that cells with this particular gene expression signature are more susceptible to this compound's effects.
Further studies have established integrated databases of chemosensitivity and gene expression profiles for panels of human cancer cell lines. aacrjournals.org By applying correlation analysis to these vast datasets, researchers can identify candidate genes associated with sensitivity or resistance to various anticancer drugs, including this compound. aacrjournals.org This integrated bioinformatical approach is crucial for pinpointing not just predictive markers but also genes that may directly determine the chemosensitivity of cancer cells. aacrjournals.org Overexpression of certain oncogenic proteins involved in cell growth and signaling pathways, such as the PI3K/Akt/mTOR pathway, has been identified as a potential area for targeted therapies in cancers where this compound has been used. oncotarget.com
Table 1: Molecular Profiling and this compound Sensitivity
| Research Finding | Implication for this compound | Source Index |
|---|---|---|
| Correlation between this compound sensitivity and "basal" phenotype in breast cancer cell lines. | Identification of a specific cancer subtype more likely to respond to this compound. | plos.org |
| Use of integrated chemosensitivity and gene expression databases (e.g., JFCR-45). | Enables identification of candidate genes that determine sensitivity to this compound. | aacrjournals.org |
| Identification of oncogenic pathway upregulation (e.g., PI3K/Akt/mTOR) in relevant cancers. | Suggests potential for combination therapies targeting these pathways alongside this compound. | oncotarget.com |
Development of Advanced Delivery Systems for Optimized this compound Efficacy
A significant area of research focuses on overcoming the limitations of peptide-based drugs like this compound, such as potential cytotoxicity and susceptibility to proteases. Advanced drug delivery systems offer a promising solution to enhance the pharmacokinetic and pharmacodynamic profiles of these molecules. nih.gov While specific systems for this compound are still largely in development, research into delivery platforms for peptide antibiotics provides a clear roadmap for future innovations. nih.govnih.gov
The primary goals of these systems are to improve drug stability, increase circulation time, and ensure targeted delivery to the site of action, thereby maximizing efficacy and minimizing off-target effects. nih.gov
Potential advanced delivery systems for this compound include:
Lipid Nanoparticles: These systems can encapsulate this compound, protecting it from degradation in the bloodstream and facilitating its transport across cellular membranes.
Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles that provide controlled and sustained release of the encapsulated drug, maintaining therapeutic concentrations over a longer period. nih.govnih.gov
Hydrogels: These three-dimensional polymer networks can be used for localized delivery, releasing this compound directly at a specific site, which is particularly advantageous for treating localized conditions. nih.gov
Nanogels and Cyclodextrin Inclusion Complexes: These platforms offer alternative methods for improving the solubility and stability of drug molecules, enhancing their bioavailability. nih.gov
Table 2: Potential Advanced Delivery Systems for this compound
| Delivery System | Potential Advantage | Source Index |
|---|---|---|
| Lipid Nanoparticles | Protects from degradation; enhances cellular uptake. | nih.gov |
| Polymeric Nanoparticles | Provides sustained and controlled drug release. | nih.govnih.gov |
| Hydrogels | Enables targeted, localized drug delivery. | nih.gov |
| Nanogels | Improves drug stability and bioavailability. | nih.gov |
Innovative Strategies for Mitigating and Circumventing this compound Resistance
The emergence of drug resistance is a fundamental challenge in chemotherapy and infectious disease treatment. mdpi.com Bacteria and cancer cells can develop various mechanisms to evade the effects of therapeutic agents. These mechanisms often include enzymatic degradation of the drug, modification of the molecular target, reduced permeability, and active removal of the drug from the cell via efflux pumps. mdpi.comresearchgate.net
While research specifically on this compound resistance is limited, general strategies to combat antibiotic and anticancer drug resistance are highly applicable. Innovative approaches focus on circumventing these resistance mechanisms to restore or enhance drug efficacy.
Key strategies include:
Combination Therapy: Using this compound in conjunction with other drugs that work through different mechanisms can create a synergistic effect and reduce the likelihood of resistance developing. mdpi.com For example, combining it with an agent that inhibits a specific survival pathway in cancer cells could enhance its cytotoxic effect. oncotarget.com
Efflux Pump Inhibitors: Efflux pumps are proteins that actively transport drugs out of the cell, lowering their intracellular concentration and effectiveness. mdpi.com Co-administering this compound with an efflux pump inhibitor could increase its accumulation inside target cells, thereby overcoming this form of resistance.
Antibiotic Adjuvants: These are compounds that, while not necessarily having antimicrobial properties themselves, can enhance the effectiveness of existing antibiotics. researchgate.net This could involve agents that disrupt the cell membrane or interfere with other resistance-conferring processes.
Targeting Resistance Pathways: Research into the genetic basis of resistance can identify specific pathways that are activated in resistant cells. mdpi.com Therapeutic strategies can then be designed to target these pathways directly, re-sensitizing the cells to this compound.
Table 3: Strategies to Mitigate Drug Resistance Applicable to this compound
| Resistance Mechanism | Mitigation Strategy | Source Index |
|---|---|---|
| Enzymatic Degradation | Combination therapy with an enzyme inhibitor. | researchgate.net |
| Target Modification | Use of alternative agents or combination therapy to hit multiple targets. | mdpi.com |
| Efflux Pumps | Co-administration of efflux pump inhibitors. | mdpi.com |
| Biofilm Formation | Use of anti-biofilm molecules or agents that disrupt quorum sensing. | researchgate.netmdpi.com |
Application of Computational and Systems Biology Approaches in this compound Research
Computational and systems biology are transforming drug discovery and development by integrating complex, large-scale datasets to model biological processes. utoronto.canih.gov These approaches are particularly well-suited for advancing our understanding of this compound by analyzing the vast amounts of data generated from genomic, proteomic, and chemosensitivity studies. southampton.ac.ukwustl.edu
Systems biology studies biological systems as a whole, seeking to understand emergent properties that are not apparent from studying individual components. utoronto.ca In this compound research, this involves:
Network Analysis: Mapping the complex molecular networks within a cell allows researchers to see how this compound perturbs signaling and metabolic pathways. This can reveal not only its primary mechanism of action but also secondary effects and potential resistance pathways. southampton.ac.uk
Predictive Modeling: By developing computational models that integrate gene expression data with drug sensitivity profiles, it's possible to predict which tumors will respond to this compound. institut-curie.org This aligns with the findings from molecular profiling, providing a computational framework to translate those signatures into clinical tools. plos.orgplos.org
Biomarker Identification: Algorithms can sift through genomic data to identify biomarkers that are statistically linked to this compound sensitivity. This can lead to the development of diagnostic tests to guide treatment decisions. aacrjournals.orginstitut-curie.org
Drug Repurposing and Discovery: Computational methods can screen libraries of compounds to find those that might work synergistically with this compound or identify novel drug targets within the pathways affected by it. nih.gov
The application of these powerful computational tools allows researchers to move from a one-size-fits-all approach to a more precise, data-driven strategy for utilizing this compound. utoronto.ca
This compound as a Probe for Understanding DNA Damage and Repair Pathways in Biology
This compound, like its parent compound Bleomycin (B88199), exerts its cytotoxic effect by inducing DNA strand breaks. This property makes it an invaluable tool for basic research into the fundamental processes of DNA damage and repair. plos.org When cells are exposed to DNA-damaging agents, they activate a complex network of repair pathways to maintain genomic integrity. frontiersin.orgsigmaaldrich.com By inducing specific types of lesions, this compound allows scientists to probe these pathways and study their function in detail.
The main DNA repair pathways that can be investigated using this compound include:
Base Excision Repair (BER): This pathway handles the repair of single damaged nucleotide bases, often resulting from oxidation. plos.orgsigmaaldrich.com While this compound is primarily known for strand breaks, the oxidative chemistry involved can also generate base lesions, allowing for the study of BER initiation.
Nucleotide Excision Repair (NER): NER is responsible for repairing bulky adducts and other helix-distorting lesions. frontiersin.orgsigmaaldrich.com
Double-Strand Break (DSB) Repair: This is the most critical pathway for repairing the damage caused by this compound. Cells have two major DSB repair mechanisms:
Non-Homologous End-Joining (NHEJ): A faster but more error-prone pathway that directly ligates the broken DNA ends. frontiersin.org
Homologous Recombination (HR): A more accurate, template-based repair process that is active during the S and G2 phases of the cell cycle. frontiersin.org
By treating cells with this compound and observing the cellular response—such as the recruitment of specific repair proteins (e.g., Ku proteins for NHEJ, RAD51 for HR) to the sites of damage—researchers can elucidate the kinetics, regulation, and interplay of these critical repair pathways. frontiersin.org Furthermore, studying cells with known defects in certain repair genes can reveal how those deficiencies impact the cellular response to this compound-induced damage, providing insights into genetic instability and disease. xiahepublishing.com
Table 4: DNA Repair Pathways Studied Using this compound
| DNA Repair Pathway | Function | Relevance to this compound Research | Source Index |
|---|---|---|---|
| Base Excision Repair (BER) | Repairs single damaged bases from oxidation or hydrolysis. | Allows study of the cellular response to oxidative DNA damage. | plos.orgsigmaaldrich.com |
| Nucleotide Excision Repair (NER) | Removes bulky, helix-distorting lesions. | Investigates repair of complex DNA damage. | frontiersin.orgsigmaaldrich.com |
| Non-Homologous End-Joining (NHEJ) | Repairs double-strand breaks by direct ligation; can be error-prone. | Elucidates the primary, rapid response to this compound-induced DNA breaks. | frontiersin.org |
| Homologous Recombination (HR) | High-fidelity repair of double-strand breaks using a sister chromatid as a template. | Probes the cell-cycle-dependent, error-free repair of this compound's damage. | frontiersin.org |
Q & A
Q. What experimental design considerations are critical for assessing Peplomycin’s cytotoxicity in vitro?
Basic To evaluate this compound’s cytotoxicity, researchers should:
- Select cell lines representative of the target cancer type (e.g., lung adenocarcinoma A549 or breast cancer MCF-7) .
- Use dose-response curves with a logarithmic concentration range (e.g., 0.1–100 µM) to determine IC₅₀ values .
- Include controls (untreated cells, vehicle controls, and positive controls like cisplatin) to validate assay sensitivity .
- Standardize incubation times (e.g., 48–72 hours) and use validated viability assays (MTT, CCK-8, or clonogenic assays) .
Q. How should researchers address variability in this compound’s pharmacokinetic parameters across preclinical studies?
Basic
- Standardize administration routes (intravenous vs. intraperitoneal) and dosing schedules (single vs. multiple doses) to minimize confounding factors .
- Use high-performance liquid chromatography (HPLC) or LC-MS for plasma concentration measurements, ensuring calibration curves cover expected ranges .
- Report absolute bioavailability and half-life with standard deviations, avoiding overprecision (e.g., reporting means to one decimal place) .
Q. What statistical methods are recommended for analyzing this compound’s efficacy in animal models?
Basic
- Employ non-parametric tests (e.g., Mann-Whitney U test) for small sample sizes or skewed data .
- For survival studies, use Kaplan-Meier curves with log-rank tests and report hazard ratios with 95% confidence intervals .
- Predefine primary and secondary endpoints to avoid post-hoc data dredging .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Advanced
- Conduct pharmacodynamic-pharmacokinetic (PD-PK) modeling to correlate drug exposure with effect . Example: If in vitro IC₅₀ is 10 µM but in vivo efficacy requires higher doses, assess tumor penetration barriers (e.g., hypoxia, stromal interactions) .
- Use 3D tumor spheroids or patient-derived xenografts (PDX) to bridge the gap between monolayer cultures and complex in vivo environments .
Q. What methodologies are suitable for elucidating this compound’s mechanism of action in drug-resistant cancers?
Advanced
- Perform RNA sequencing or CRISPR-Cas9 screens to identify resistance-associated genes (e.g., ABC transporters or DNA repair pathways) .
- Validate findings using knockout/knockdown models and correlate with drug sensitivity data .
- Use isobologram analysis to test synergy with other agents (e.g., cisplatin or PARP inhibitors) .
Q. How can researchers ensure reproducibility in this compound studies when conflicting data arise from different labs?
Advanced
- Adhere to FAIR data principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable .
- Publish raw data (e.g., flow cytometry files, microscopy images) in repositories like Figshare or Zenodo .
- Replicate key experiments using orthogonal methods (e.g., confirm apoptosis via both Annexin V staining and caspase-3 activation assays) .
What frameworks guide the development of novel research questions about this compound’s therapeutic potential?
Advanced
- Apply the FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant . Example: “Does this compound synergize with immunotherapy in tumors with high tumor mutational burden (TMB)?”
- Use PICO (Population, Intervention, Comparison, Outcome) for clinical questions: “In NSCLC patients (P), does this compound combined with pembrolizumab (I) improve progression-free survival (O) compared to pembrolizumab alone (C)?” .
Data Integrity & Reporting Standards
Q. How should researchers manage conflicting toxicity profiles of this compound in long-term studies?
Advanced
- Conduct dose-ranging studies to identify the maximum tolerated dose (MTD) and no-observed-adverse-effect level (NOAEL) .
- Use toxicogenomics to map organ-specific gene expression changes (e.g., liver enzymes or renal biomarkers) .
- Report adverse events using CTCAE criteria and include histopathological validation .
Q. What are the best practices for meta-analysis of this compound’s clinical trial data?
Advanced
- Follow PRISMA guidelines for systematic reviews, detailing search strings, inclusion/exclusion criteria, and risk-of-bias assessments (e.g., Cochrane ROB tool) .
- Perform subgroup analyses by cancer type, dosing regimen, and biomarker status (e.g., PD-L1 expression) .
Ethical & Methodological Compliance
Q. How can researchers design ethically compliant studies involving this compound in vulnerable populations?
Basic
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
